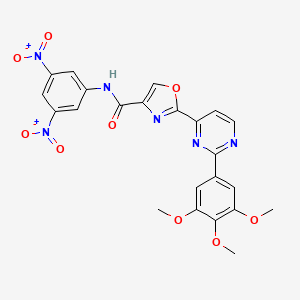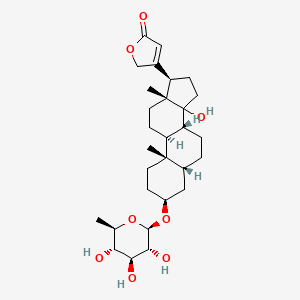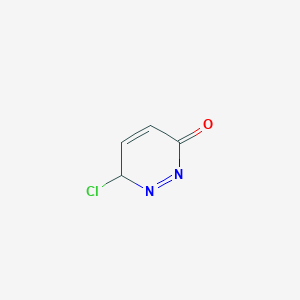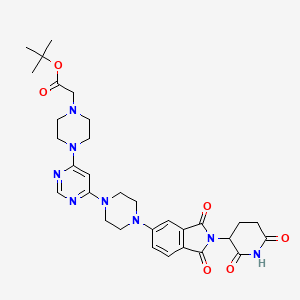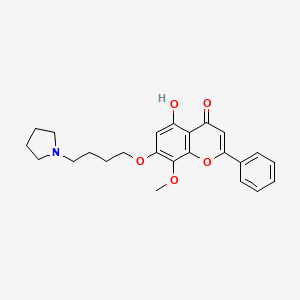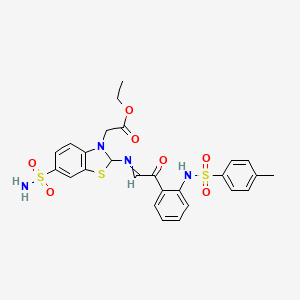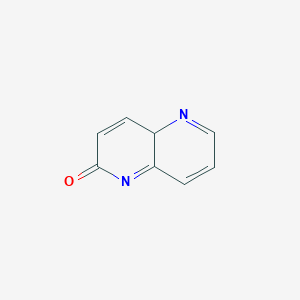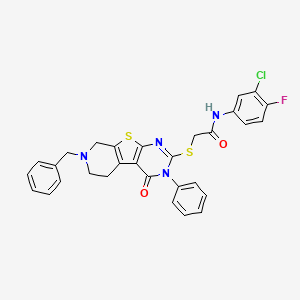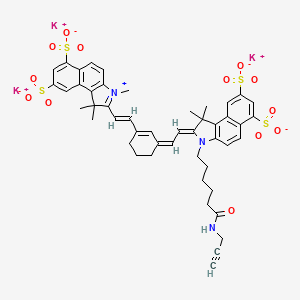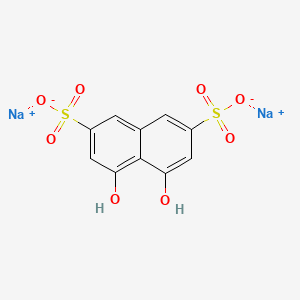
Chromotropic acid (disodium)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chromotropic acid (disodium) is a chemical compound with the formula (HO)₂C₁₀H₄(SO₃Na)₂·2H₂OThis compound is widely used as a reagent in various analytical chemistry applications, particularly for the detection of formaldehyde and the quantitative determination of certain herbicides .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Chromotropic acid (disodium) can be synthesized through the sulfonation of 1,8-dihydroxynaphthalene. The reaction involves treating 1,8-dihydroxynaphthalene with sulfuric acid, followed by neutralization with sodium hydroxide to form the disodium salt. The reaction conditions typically require controlled temperatures and careful handling of reagents to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of chromotropic acid (disodium) involves large-scale sulfonation processes. The raw materials, including 1,8-dihydroxynaphthalene and sulfuric acid, are reacted in large reactors under controlled conditions. The resulting product is then neutralized with sodium hydroxide and purified through recrystallization to obtain the disodium salt in high purity .
Analyse Chemischer Reaktionen
Types of Reactions
Chromotropic acid (disodium) undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones.
Reduction: It can be reduced to form dihydroxy derivatives.
Substitution: It can undergo electrophilic substitution reactions, particularly at the hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or chlorine can be used under acidic conditions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Dihydroxy derivatives.
Substitution: Halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
Chromotropic acid (disodium) has a wide range of applications in scientific research:
Analytical Chemistry: Used as a chromogenic reagent for the detection of formaldehyde and the quantification of dipyrone in pharmaceutical preparations.
Biology: Employed in the detection of volatile organic acids and formaldehyde in biological samples.
Medicine: Utilized in the determination of certain drugs and their metabolites.
Industry: Applied in the textile industry for the detection of formaldehyde in fabrics.
Wirkmechanismus
The mechanism of action of chromotropic acid (disodium) involves its ability to form colored complexes with specific analytes. For example, in the detection of formaldehyde, chromotropic acid reacts with formaldehyde in the presence of sulfuric acid to form a red-colored complex. This reaction is highly specific to formaldehyde and does not occur with other aldehydes, ketones, or carboxylic acids .
Vergleich Mit ähnlichen Verbindungen
Chromotropic acid (disodium) can be compared with other similar compounds such as:
Tiron (disodium 4,5-dihydroxy-1,3-benzenedisulfonate): Similar in structure but used primarily for the detection of metal ions.
Bathophenanthrolinedisulfonic acid disodium salt: Used for the detection of iron and other metal ions.
2,4-Dinitrophenylhydrazine: Used for the detection of carbonyl compounds.
Chromotropic acid (disodium) is unique in its high specificity for formaldehyde detection, making it a valuable reagent in various analytical applications .
Eigenschaften
Molekularformel |
C10H6Na2O8S2 |
|---|---|
Molekulargewicht |
364.3 g/mol |
IUPAC-Name |
disodium;4,5-dihydroxynaphthalene-2,7-disulfonate |
InChI |
InChI=1S/C10H8O8S2.2Na/c11-8-3-6(19(13,14)15)1-5-2-7(20(16,17)18)4-9(12)10(5)8;;/h1-4,11-12H,(H,13,14,15)(H,16,17,18);;/q;2*+1/p-2 |
InChI-Schlüssel |
AFGPCIMUGMJQPD-UHFFFAOYSA-L |
Kanonische SMILES |
C1=C2C=C(C=C(C2=C(C=C1S(=O)(=O)[O-])O)O)S(=O)(=O)[O-].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-(2-Chlorophenothiazin-10-yl)-2-[[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]ethanone](/img/structure/B12367162.png)
